1-Bromo-3-(tert-butoxy)propane
Description
Significance in Contemporary Organic Chemistry Research
1-Bromo-3-(tert-butoxy)propane is a bifunctional organic compound that has garnered attention in academic research due to its versatile synthetic utility. As an alkyl halide, the bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the tert-butoxy (B1229062) group acts as a sterically bulky and acid-labile protecting group for the hydroxyl functionality. ontosight.aifiveable.me This dual reactivity allows for its use as a building block in the synthesis of more complex molecules.
The tert-butoxy group, in particular, is of significant interest. Its steric bulk can influence the stereochemical outcome of reactions, and its stability under a variety of reaction conditions, except for acidic ones, makes it a valuable tool for multi-step syntheses. ontosight.aifiveable.me The ability to selectively remove the tert-butyl group under mild acidic conditions allows for the deprotection of the alcohol without affecting other sensitive functional groups in the molecule. ontosight.aipearson.com This characteristic is crucial in the synthesis of natural products, pharmaceuticals, and materials with precisely defined architectures.
Historical Context of Related Alkyl Halide and Ether Chemistry
The chemistry of alkyl halides and ethers is foundational to modern organic chemistry. The systematic study of alkyl halides dates back to the 19th century, with the development of methods for their synthesis, such as the reaction of alcohols with halogen acids. unacademy.comijrpr.comwikipedia.org These compounds were quickly recognized for their reactivity, particularly in substitution and elimination reactions, making them key intermediates in organic synthesis. ijrpr.comchemistrytalk.org The Williamson ether synthesis, developed by Alexander Williamson in 1850, was a pivotal discovery that not only provided a general method for the synthesis of ethers from an alkoxide and an alkyl halide but also helped to establish the structure of ethers. wikipedia.org
Over the years, significant advancements have been made in both alkyl halide and ether chemistry. The development of new reagents and catalysts has led to more efficient and selective methods for their synthesis. numberanalytics.com For instance, the use of phase-transfer catalysts and microwave-assisted synthesis has improved the efficiency of the Williamson ether synthesis. wikipedia.orgnumberanalytics.com In the realm of alkyl halide synthesis, modern methods focus on green chemistry principles, aiming to reduce waste and environmental impact. ijrpr.com The understanding of reaction mechanisms, such as SN1, SN2, E1, and E2, has also become more sophisticated, allowing for greater control over the outcome of reactions involving these functional groups.
The tert-butyl group as a protecting group for alcohols became prominent in the mid-20th century. Its utility in peptide synthesis, for protecting the side chains of amino acids like serine, threonine, and tyrosine, highlighted its importance. ontosight.ai The development of methods for the introduction and removal of the tert-butyl group has been a continuous area of research, with a focus on improving efficiency and selectivity. thieme-connect.com
Scope and Research Objectives Pertaining to this compound
Research involving this compound primarily focuses on its application as a synthetic intermediate. Key research objectives include:
Development of Novel Synthetic Methodologies: Exploring new reactions where this compound can serve as a key building block. This includes its use in coupling reactions, nucleophilic substitutions, and the formation of heterocyclic compounds.
Synthesis of Biologically Active Molecules: Utilizing this compound in the synthesis of potential drug candidates and other biologically active compounds. The presence of the ether linkage and the protected hydroxyl group makes it a suitable precursor for various molecular scaffolds.
Materials Science Applications: Investigating the incorporation of the tert-butoxypropyl ether moiety into polymers and other materials to modify their properties, such as thermal stability and solubility. vulcanchem.com
A significant area of investigation involves the selective reaction at the bromine-bearing carbon. For instance, in the presence of a suitable nucleophile, the bromine atom can be displaced to form a new carbon-nucleophile bond. Subsequently, the tert-butyl group can be removed under acidic conditions to reveal a primary alcohol, which can then be further functionalized. This stepwise reactivity allows for the controlled and sequential introduction of different functional groups, a key strategy in modern organic synthesis.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound sigmaaldrich.com |
| Molecular Formula | C₇H₁₅BrO |
| Molecular Weight | 195.1 g/mol sigmaaldrich.com |
| CAS Number | 30418-76-9 sigmaaldrich.com |
| InChI Key | ZEABOJSSUMGQAH-UHFFFAOYSA-N sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromopropoxy)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEABOJSSUMGQAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507636 | |
| Record name | 1-Bromo-3-tert-butoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30418-76-9 | |
| Record name | 1-Bromo-3-tert-butoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 3 Tert Butoxy Propane
Established Synthetic Pathways
Direct Etherification of 3-Bromopropanol with tert-Butyl Alcohol
One of the primary methods for synthesizing 1-bromo-3-(tert-butoxy)propane is the direct etherification of 3-bromopropanol with tert-butyl alcohol. This reaction is typically performed in the presence of an acid catalyst.
The acid-catalyzed etherification of 3-bromopropanol with tert-butyl alcohol proceeds through a mechanism analogous to other acid-catalyzed ether syntheses involving tertiary alcohols. The reaction is initiated by the protonation of the tert-butyl alcohol by the acid catalyst. This protonation converts the poor leaving group (hydroxyl) into a good leaving group (water), facilitating the formation of a stable tertiary carbocation, the tert-butyl cation. libretexts.org
The tert-butyl carbocation is a potent electrophile. scribd.com Subsequently, the oxygen atom of 3-bromopropanol, acting as a nucleophile, attacks the tert-butyl carbocation. This step results in the formation of a protonated ether intermediate. The final step involves the deprotonation of this intermediate, typically by a conjugate base of the acid catalyst or another alcohol molecule, to yield the desired product, this compound, and regenerate the acid catalyst. libretexts.org
It is important to note that the reaction of tertiary alcohols like tert-butyl alcohol under acidic conditions is prone to elimination reactions, which can lead to the formation of isobutylene (B52900) as a byproduct. libretexts.org
The efficiency and yield of the direct etherification process are highly dependent on the careful optimization of several reaction parameters.
Acid Catalyst: Strong acids are required to facilitate the formation of the tert-butyl carbocation. Sulfuric acid and phosphoric acid are commonly used. libretexts.org The choice and concentration of the acid catalyst can significantly influence the reaction rate and the extent of side reactions.
Temperature: The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they also favor the competing E1 elimination reaction, leading to the formation of isobutylene from the tert-butyl carbocation. libretexts.org For tertiary alcohols, dehydration can occur at relatively low temperatures, sometimes as low as 25-80°C. libretexts.org
Molar Ratios: The molar ratio of the reactants, 3-bromopropanol and tert-butyl alcohol, is another critical parameter. Using an excess of one reactant can help to drive the equilibrium towards the product side. However, this can also complicate the purification process.
Table 1: Key Parameters for Optimization of Acid-Catalyzed Etherification
| Parameter | Considerations | Potential Issues |
| Acid Catalyst | Type (e.g., H₂SO₄, H₃PO₄), Concentration | Side reactions, corrosion, purification challenges |
| Temperature | Balance between reaction rate and side reactions | Increased elimination at higher temperatures |
| Molar Ratios | Driving reaction equilibrium | Purification of final product |
For the industrial-scale synthesis of this compound, several factors must be considered to ensure a safe, efficient, and cost-effective process. The use of strong, corrosive acids like sulfuric acid necessitates specialized equipment to prevent reactor degradation. The potential for exothermic reactions requires robust temperature control systems to avoid runaways and minimize the formation of byproducts.
Furthermore, the separation and purification of the final product from unreacted starting materials, the acid catalyst, and any byproducts are critical steps. Distillation is a common method for purification. The management of waste streams, including the neutralized acid catalyst and any organic byproducts, is also a significant consideration in large-scale production. The development of scalable processes often involves finding a balance between high yield and operational safety and cost. researchgate.net
Optimization of Reaction Parameters (e.g., Acid Catalyst, Temperature, Molar Ratios)
Alkylation of tert-Butanol (B103910) with 1,3-Dibromopropane (B121459)
An alternative and widely used method for the synthesis of this compound is the alkylation of tert-butanol with 1,3-dibromopropane. This approach involves the formation of the tert-butoxide anion, a strong, non-nucleophilic base, which then acts as a nucleophile to displace one of the bromine atoms of 1,3-dibromopropane.
The success of this alkylation strategy hinges on the choice of a suitable base to deprotonate tert-butanol and form the tert-butoxide anion.
Sodium Hydride (NaH): Sodium hydride is a strong, non-nucleophilic base that is frequently used for this purpose. It reacts irreversibly with tert-butanol to generate sodium tert-butoxide and hydrogen gas. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov The in situ formation of the alkoxide ensures a high concentration of the nucleophile for the subsequent alkylation step.
Potassium tert-Butoxide (KOtBu): Potassium tert-butoxide is another powerful, sterically hindered base that can be used directly. masterorganicchemistry.com Its bulky nature minimizes its participation in side reactions. masterorganicchemistry.com Like NaH, it is typically used in aprotic solvents to facilitate the SN2 reaction with 1,3-dibromopropane. The use of a strong, bulky base like KOtBu is advantageous as it is a poor nucleophile itself, reducing the likelihood of competing reactions. masterorganicchemistry.com
The reaction mechanism involves the nucleophilic attack of the tert-butoxide anion on one of the primary carbon atoms of 1,3-dibromopropane, leading to the displacement of a bromide ion in an SN2 fashion. The use of a dihaloalkane like 1,3-dibromopropane allows for the selective monosubstitution to yield the desired this compound. Controlling the stoichiometry of the reactants is crucial to minimize the formation of the disubstituted byproduct, 1,3-di(tert-butoxy)propane.
Table 2: Comparison of Bases for Alkylation of tert-Butanol
| Base | Key Characteristics | Common Solvents |
| Sodium Hydride (NaH) | Strong, non-nucleophilic, reacts to form the alkoxide in situ | DMF, THF |
| Potassium tert-Butoxide (KOtBu) | Strong, bulky, non-nucleophilic base, can be used directly | DMF, THF |
Control of Substitution and Byproduct Formation
The synthesis of this compound often involves substitution reactions where precise control is necessary to maximize the yield of the desired product and minimize the formation of byproducts. A common synthetic challenge is managing the reactivity of bifunctional starting materials, such as 1,3-dihalopropanes.
One effective strategy to control selectivity is the use of starting materials with differentiated reactivity, such as 1-bromo-3-chloropropane (B140262). acs.orggoogle.com The carbon-bromine bond is generally more labile and susceptible to nucleophilic attack than the carbon-chlorine bond. This difference allows for a selective reaction with a nucleophile, like potassium tert-butoxide, at the brominated carbon, leaving the chlorinated carbon intact. This approach is fundamental in syntheses where a subsequent reaction at the chloro-terminus is desired. rsc.org
In reactions involving secondary amines and 1-bromo-3-chloropropane, the formation of the desired N-(3-chloropropyl) amine is achieved by leveraging this reactivity difference. rsc.org However, byproduct formation remains a concern. For instance, in the Williamson ether synthesis using potassium tert-butoxide and a dihaloalkane, potential byproducts include the dialkylated ether and elimination products. The bulky nature of the tert-butoxide nucleophile, a so-called "bulky base," can favor elimination reactions (E2) over substitution (SN2), especially with sterically hindered substrates or at elevated temperatures. masterorganicchemistry.com
To mitigate byproduct formation, reaction conditions must be carefully optimized. This includes controlling temperature, the stoichiometry of reactants, and the choice of base and solvent. For example, using a precise 1:1 molar ratio of the nucleophile to the electrophile can reduce the incidence of double substitution. In the synthesis of haloamines from α,ω-dihaloalkanes, using an acid acceptor and an appropriate solvent system is crucial for directing the reaction towards the monosubstituted product. google.comgoogle.com
Table 1: Strategies for Byproduct Control in Synthesis
| Strategy | Description | Key Reactants Example | Potential Byproducts | Ref |
|---|---|---|---|---|
| Differential Reactivity | Utilizing a substrate with two different leaving groups (e.g., Br and Cl) to favor reaction at the more reactive site. | 1-bromo-3-chloropropane, Potassium tert-butoxide | 1-chloro-3-(tert-butoxy)propane (desired intermediate), potential for elimination | acs.org, google.com |
| Stoichiometric Control | Using a controlled ratio of reactants to prevent multiple substitutions. | Hexamethyleneimine, 1-bromo-3-chloropropane | Dimerization products, over-alkylation | google.com |
| Use of Bulky Reagents | The steric hindrance of the tert-butoxide group can influence the reaction pathway, sometimes favoring specific products. | Potassium tert-butoxide | Elimination products (e.g., propene derivatives) | masterorganicchemistry.com |
| Optimized Conditions | Careful control of temperature and solvent to favor the desired substitution reaction over side reactions. | General Williamson ether synthesis | Elimination products, di-ethers | thieme-connect.com |
Emerging and Advanced Synthetic Strategies
Beyond traditional methods, the synthesis of this compound and related compounds is being advanced by strategies focusing on sustainability, efficiency, and novel reactivity patterns. These include green chemistry approaches, catalyst-mediated reactions, and sophisticated protective group manipulations.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. um-palembang.ac.idrsc.org For the synthesis of this compound, this involves a critical evaluation of solvents, reaction efficiency, and waste generation. rsc.org The development of "green" solvents, often derived from renewable resources like glycerol, is an active area of research, though direct application to this specific synthesis requires further investigation. researchgate.net
The choice of solvent is a key consideration in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. researchgate.net Ideal green solvents have low toxicity, are derived from renewable sources, are biodegradable, and can be easily recycled. In the context of preparing related bromo-chloro alkanes or ethers, various organic solvents are employed, including dichloromethane (B109758), acetone, and methyl tert-butyl ether. google.comgoogle.com
Phase-transfer catalysis (PTC) represents a green strategy that can enhance reaction rates and allow for the use of more environmentally benign solvent systems, sometimes even reducing the total volume of solvent needed. researchgate.net For instance, the synthesis of ethers from phenols and alkyl halides can be efficiently carried out under PTC conditions, which facilitates the reaction between immiscible aqueous and organic phases, thereby minimizing the need for large quantities of organic solvents. researchgate.net
Table 2: Comparison of Solvents in Related Syntheses
| Solvent | Role in Synthesis | Green Chemistry Considerations | Ref |
|---|---|---|---|
| Dichloromethane | Common solvent for organic reactions. | Halogenated solvent, associated with environmental and health concerns. | google.com |
| Acetone | Polar aprotic solvent. | Lower toxicity than chlorinated solvents, but volatile and flammable. | google.com |
| Methyl tert-butyl ether (MTBE) | Short-chain ether solvent. | Can be used, but has concerns regarding groundwater contamination. | google.com |
| Water | Used in biphasic systems or as a solvent for certain reactions. | The ultimate green solvent; its use is highly encouraged where feasible. | wikipedia.org |
| Cyclohexane (B81311) | Hydrocarbon solvent. | Less toxic than many aromatic or chlorinated solvents, but derived from fossil fuels. | google.com |
Atom economy, a concept developed by Barry Trost, is a central pillar of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. um-palembang.ac.idrsc.org Addition reactions are inherently atom-economical, as all reactant atoms are, in principle, incorporated into the product.
A more atom-economical, albeit challenging, route would be the direct anti-Markovnikov addition of tert-butanol to allyl bromide, although this would require a specific catalytic system to control regioselectivity. The hydrobromination of allyl chloride to form 1-bromo-3-chloropropane is an example of an addition reaction with high atom economy, which can then be used in a subsequent, less atom-economical substitution step. google.com
Table 3: Atom Economy of Potential Synthetic Routes
| Synthetic Route | Reactants | Products | Byproducts | Theoretical Atom Economy |
|---|---|---|---|---|
| Substitution | 1,3-Dibromopropane + Potassium tert-butoxide | This compound | Potassium bromide | ~58% |
| Addition | Allyl chloride + Hydrogen bromide | 1-Bromo-3-chloropropane | None | 100% |
Solvent Selection and Minimization in Synthesis
Catalyst-Mediated Synthesis Approaches
Catalysis is a cornerstone of modern and green chemistry, offering pathways to new reactions and improving the efficiency of existing ones. um-palembang.ac.id While specific catalyst-mediated syntheses for this compound are not widely reported, related advancements in catalysis for C-O bond formation are relevant. Phase-transfer catalysis (PTC) is a well-established method for accelerating Williamson ether syntheses by facilitating the transport of the alkoxide nucleophile into the organic phase. researchgate.net
More advanced strategies involve transition metal catalysis. For example, light-mediated dual catalysis systems, such as photoredox/cobalt catalysis, have been developed for the synthesis of enals from alkynes, demonstrating sophisticated control over reactivity. acs.org Although not directly applied to this compound, these methods highlight the potential for developing novel catalytic cycles for its synthesis. Similarly, chiral Cu(II) and Ni(II) Salen complexes have been used as catalysts in alkylation reactions, indicating the potential for metal-mediated approaches to control the formation of C-O or C-C bonds in related systems. mdpi.com
Reactivity and Reaction Mechanisms of 1 Bromo 3 Tert Butoxy Propane
Fundamental Reaction Types
1-Bromo-3-(tert-butoxy)propane, as a primary alkyl halide, is susceptible to both nucleophilic substitution and elimination reactions. The outcome of a reaction is heavily influenced by the nature of the attacking species (nucleophile vs. base) and the reaction conditions. An attacking species with both nucleophilic and basic character can lead to a mixture of products, creating a competitive environment between substitution and elimination pathways. core.ac.uk
Nucleophilic substitution is a fundamental reaction class for alkyl halides. In these reactions, a nucleophile—an electron-rich species—replaces the halogen atom, which departs as a halide ion. For this compound, these reactions are crucial for forming new carbon-heteroatom or carbon-carbon bonds at the C-1 position.
The substitution nucleophilic (Sₙ) reactions can proceed through two distinct mechanisms: bimolecular (Sₙ2) and unimolecular (Sₙ1).
The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. A key feature of the Sₙ2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group. This leads to an inversion of stereochemistry at the reaction center. For primary alkyl halides like this compound, the Sₙ2 pathway is generally favored because the primary carbon is relatively unhindered, allowing for easy access by the nucleophile. libretexts.orgchemguide.co.uk
The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate and a halide ion. libretexts.org The second step is the rapid attack of the nucleophile on the planar carbocation. This mechanism is favored for tertiary alkyl halides because they can form relatively stable tertiary carbocations. youtube.com For this compound, the Sₙ1 pathway is highly unfavorable due to the high instability of the primary carbocation that would need to form. umsl.edu
Table 1: Predicted Mechanistic Pathways for this compound
| Reaction Type | Mechanistic Pathway | Likelihood | Rationale |
|---|---|---|---|
| Substitution | Sₙ2 | Highly Favored | Primary alkyl halide structure allows for unhindered backside attack. |
| Sₙ1 | Highly Unfavored | Would require the formation of a high-energy, unstable primary carbocation. libretexts.orgumsl.edu | |
| Elimination | E2 | Possible | Can occur with strong, bulky bases that can abstract a β-hydrogen. |
| E1 | Highly Unfavored | Like Sₙ1, it requires the formation of an unstable primary carbocation. umsl.edu |
The nature of the nucleophile plays a critical role in Sₙ2 reactions. Strong nucleophiles accelerate the rate of reaction.
Hydroxide (B78521) (OH⁻): When this compound is heated with an aqueous solution of a strong base like sodium hydroxide, it is expected to undergo an Sₙ2 reaction. chemguide.co.uk The hydroxide ion acts as the nucleophile, displacing the bromide ion to form the corresponding primary alcohol, 3-(tert-butoxy)propan-1-ol.
Cyanide (CN⁻): The reaction with sodium or potassium cyanide, typically in an ethanol (B145695) solvent to avoid competition from water, is a classic Sₙ2 reaction for primary alkyl halides. chemguide.co.uk This reaction is a valuable method for extending a carbon chain by one carbon. For this compound, the product would be 4-(tert-butoxy)butanenitrile. The cyanide ion is an effective nucleophile, and its reaction with primary bromoalkanes is generally efficient. quora.com
Amines (R-NH₂): Amines are good nucleophiles and will react with primary alkyl halides to form alkylated amines. The reaction of this compound with a primary or secondary amine would proceed via an Sₙ2 mechanism to yield the corresponding secondary or tertiary amine, respectively. Such reactions have been documented for the structurally similar 1-bromo-3-chloropropane (B140262), which readily reacts with various secondary amines. rsc.org
Table 2: Predicted Products of Sₙ2 Reactions with Various Nucleophiles
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 3-(tert-butoxy)propan-1-ol |
| Cyanide | Potassium Cyanide (KCN) | 4-(tert-butoxy)butanenitrile |
| Amine (e.g., Diethylamine) | Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-3-(tert-butoxy)propan-1-amine |
Steric hindrance plays a defining role in the rates of Sₙ2 reactions. Bulky substituents near the reaction center can dramatically slow down or prevent the backside attack required for the Sₙ2 mechanism. A classic example is the neopentyl halide, 1-bromo-2,2-dimethylpropane, which reacts extremely slowly in Sₙ2 reactions due to the bulky tert-butyl group on the adjacent (β) carbon. umsl.edu
In this compound, the bulky tert-butoxy (B1229062) group is located at the C-3 (γ) position, which is relatively distant from the electrophilic C-1 carbon where the substitution occurs. This separation significantly diminishes the steric influence of the tert-butoxy group on the Sₙ2 transition state. Therefore, unlike in neopentyl systems, the backside attack of a nucleophile on the C-1 carbon of this compound is not significantly impeded. The molecule is thus expected to exhibit reactivity typical of a primary alkyl halide, readily undergoing Sₙ2 reactions.
Table 3: Comparison of Steric Hindrance in Primary Alkyl Bromides
| Compound | Structure | Position of Bulky Group | Impact on Sₙ2 Reactivity |
|---|---|---|---|
| This compound | Br-CH₂-CH₂-O-C(CH₃)₃ | Gamma (γ) to Bromine | Minimal: The bulky group is far from the reaction center, allowing for facile backside attack. |
| 1-Bromo-2,2-dimethylpropane (Neopentyl Bromide) | Br-CH₂-C(CH₃)₃ | Beta (β) to Bromine | Severe: The bulky group directly blocks backside attack, making Sₙ2 reactions extremely slow. umsl.edu |
Elimination reactions are another major pathway for alkyl halides, competing with substitution. In these reactions, elements of the alkyl halide (a hydrogen atom and the halogen) are removed from adjacent carbon atoms to form an alkene.
Similar to substitution, elimination can occur via two primary mechanisms: bimolecular (E2) and unimolecular (E1).
The E1 (Elimination Unimolecular) pathway begins with the same first step as the Sₙ1 reaction: formation of a carbocation. A weak base then removes a proton from a carbon adjacent to the positive charge, forming a double bond. Because this compound is a primary halide, the E1 pathway is highly improbable due to the instability of the required primary carbocation intermediate. umsl.edu
The E2 (Elimination Bimolecular) pathway is a concerted, one-step reaction where a base removes a proton from the β-carbon (C-2) while the leaving group on the α-carbon (C-1) departs simultaneously, forming a π-bond. This mechanism requires a strong base. libretexts.org For this compound, an E2 reaction would involve the removal of a proton from C-2 by a strong base, leading to the formation of 3-(tert-butoxy)prop-1-ene.
The competition between Sₙ2 and E2 is a key consideration. For primary alkyl halides, Sₙ2 is typically favored with strong, unhindered bases (which are also good nucleophiles) like hydroxide (OH⁻) or ethoxide (CH₃CH₂O⁻). However, the use of a strong, sterically hindered base, such as potassium tert-butoxide (KOC(CH₃)₃), can favor the E2 pathway. The bulkiness of the base makes it a more effective base than a nucleophile, as it is easier to abstract an exposed proton from the β-carbon than to perform a backside attack on the α-carbon. libretexts.org
Elimination Reactions
Regioselectivity and Stereoselectivity in Elimination Processes
Elimination reactions of this compound can theoretically yield different isomeric products, making regioselectivity a key consideration. Regioselectivity in elimination reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. libretexts.org However, the use of sterically hindered bases can lead to the formation of the Hofmann product, the less substituted alkene. masterorganicchemistry.com
In the context of this compound, elimination would involve the removal of a proton from either the C2 or C4 position. Following Zaitsev's rule, the removal of a proton from the C2 position would lead to the more substituted alkene. Conversely, the use of a bulky base would favor the removal of the more sterically accessible proton from the C4 position, yielding the Hofmann product. libretexts.orgmasterorganicchemistry.com
Stereoselectivity refers to the preference for the formation of one stereoisomer over another. In E2 elimination reactions, a specific stereochemical arrangement is often required: the hydrogen atom and the leaving group must be in an anti-periplanar conformation. lumenlearning.com This requirement can dictate the stereochemistry of the resulting alkene. For cyclic systems, this constraint is particularly significant and can lead to the formation of a specific isomer. brainly.comvaia.com For an acyclic molecule like this compound, while free rotation around single bonds exists, the transition state stability can still favor the formation of one geometric isomer (E/Z) over the other. inflibnet.ac.in Generally, the trans (E) alkene is thermodynamically more stable and is often the major product. lumenlearning.com
Role of Strong Bases in Promoting Elimination (e.g., Potassium tert-butoxide)
Strong bases are crucial for promoting elimination reactions, particularly the E2 mechanism, which is a one-step process where the base abstracts a proton simultaneously with the departure of the leaving group. lumenlearning.com The strength and steric bulk of the base significantly influence the competition between elimination and substitution reactions, as well as the regiochemical outcome of the elimination. masterorganicchemistry.comlibretexts.org
Potassium tert-butoxide (KOtBu) is a strong, sterically hindered base commonly used to favor elimination over substitution. masterorganicchemistry.com Its bulkiness makes it a poor nucleophile, thus minimizing the competing SN2 reaction. masterorganicchemistry.comlibretexts.org When reacting with a primary alkyl halide like this compound, less hindered bases might favor substitution. However, the steric hindrance of potassium tert-butoxide makes it more likely to act as a base, abstracting a proton to initiate elimination. libretexts.org
Furthermore, the use of a bulky base like potassium tert-butoxide often leads to the formation of the Hofmann product (the less substituted alkene) rather than the Zaitsev product (the more substituted alkene). libretexts.orgmasterorganicchemistry.com This is because the bulky base preferentially attacks the less sterically hindered proton. masterorganicchemistry.com In the case of this compound, this would favor the formation of allyl tert-butyl ether.
The choice of solvent also plays a role. Solvents that are less polar and have lower water content, such as ethanol, tend to favor elimination reactions over substitution. chemguide.co.uk
Table 1: Influence of Base on Elimination Reactions
| Base | Characteristic | Preferred Reaction Pathway | Major Elimination Product |
| Hydroxide (OH⁻) | Strong, small base | Competition between SN2 and E2 | Zaitsev product likely |
| Ethoxide (EtO⁻) | Strong, relatively small base | Competition between SN2 and E2 | Zaitsev product likely |
| Potassium tert-butoxide (KOtBu) | Strong, bulky base | E2 elimination favored | Hofmann product favored |
Oxidation and Reduction Pathways
Specific Reagents and Conditions for Redox Transformations
The oxidation and reduction of alkyl halides like this compound are less common than substitution and elimination reactions but can be achieved under specific conditions.
Oxidation:
Direct oxidation of the C-Br bond is not a typical transformation. However, the alkane chain can be oxidized under harsh conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl chains, although this often requires an adjacent activating group like an aromatic ring for selective oxidation at the benzylic position. masterorganicchemistry.com For a simple alkyl bromide, such reactions are generally not selective and may lead to a mixture of products or complete degradation. The ether linkage is also susceptible to oxidation, potentially leading to cleavage of the C-O bond. Oxidative radical cyclization is another possibility under specific conditions, often mediated by reagents like di-tert-butyl peroxide (DTBP). beilstein-journals.org
Reduction:
The bromo group in this compound can be reduced to a hydrogen atom, effectively converting the alkyl bromide to an alkane. This can be accomplished using various reducing agents.
One common method involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄). purdue.edu However, LiAlH₄ is a very strong reducing agent and may not be compatible with all functional groups. A source of a hydride (H⁻) ion is used to reduce C=O double bonds, but LiAlH₄ is a polar reagent that will not react with a C=C double bond. purdue.edu
Another approach is catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni). This method is generally effective for reducing double and triple bonds, and can also be used for the hydrogenolysis of carbon-halogen bonds. purdue.edu
Reductive coupling reactions can also occur, where the alkyl halide is treated with a reducing metal in the presence of a catalyst, leading to the formation of a new carbon-carbon bond. acs.org
Alkylating Agent Properties
This compound is an effective alkylating agent due to the presence of the bromine atom, which is a good leaving group, attached to a primary carbon. This allows it to introduce the 3-(tert-butoxy)propyl group into a variety of nucleophilic substrates. atamankimya.com
Mechanism of New Carbon-Nucleophile Bond Formation
The primary mechanism by which this compound acts as an alkylating agent is the SN2 (bimolecular nucleophilic substitution) reaction. masterorganicchemistry.com In this one-step process, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com
The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom. masterorganicchemistry.com As the new carbon-nucleophile bond forms, the carbon-bromine bond breaks, and the bromide ion departs. masterorganicchemistry.com This concerted mechanism results in the inversion of stereochemistry at the electrophilic carbon, although for an achiral molecule like this compound, this is not observable.
The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. Primary alkyl halides, like this compound, are particularly well-suited for SN2 reactions because the electrophilic carbon is relatively unhindered, allowing for easy access by the nucleophile. libretexts.org
Functional Group Compatibility in Alkylation Reactions
The utility of this compound as an alkylating agent is enhanced by its compatibility with a range of functional groups under appropriate reaction conditions. The tert-butoxy group is generally stable under neutral and basic conditions, which are often employed for SN2 alkylations.
However, strong acidic conditions should be avoided as they can lead to the cleavage of the tert-butyl ether. The C-Br bond is the primary site of reactivity with nucleophiles.
Recent advancements in cross-coupling reactions have demonstrated the compatibility of alkyl bromides with a wide array of functional groups. For instance, nickel-catalyzed reductive coupling reactions have shown good chemoselectivity for carbon-halogen bonds over other electrophilic groups like esters, ketones, and tosylates. acs.org This allows for the selective alkylation of molecules containing these functionalities.
Similarly, palladium-catalyzed C-H activation and alkylation protocols have shown tolerance for various functional groups, including esters, ketones, aldehydes, and even other halides like chloro groups. labxing.com This broad compatibility makes it possible to use this compound to introduce the 3-(tert-butoxy)propyl moiety into complex molecules without the need for extensive protecting group strategies. chemrxiv.orgprinceton.edu
Table 2: Compatibility of Functional Groups in Alkylation with this compound
| Functional Group | Compatibility | Notes |
| Alcohols (-OH) | Good | Can be alkylated in the presence of a base. |
| Amines (-NH₂) | Good | Readily alkylated. google.com |
| Esters (-COOR) | Good | Generally stable under SN2 conditions; compatible with many modern coupling methods. acs.org |
| Ketones (-C=O) | Good | Compatible with many modern coupling methods. acs.org |
| Nitriles (-CN) | Good | Compatible with reductive cross-coupling. acs.org |
| Other Halides (-Cl) | Moderate | Selective reaction at the more reactive C-Br bond is possible. princeton.eduphasetransfercatalysis.com |
| Phenols (-ArOH) | Good | Can be alkylated at the oxygen atom. researchgate.net |
Stability and Degradation Pathways Relevant to Research Applications
The stability of this compound is a critical factor in its storage, handling, and application in scientific research. Its degradation can be influenced by several factors, including temperature, pH, and the presence of catalysts. The molecule's structure, featuring a primary alkyl bromide and a tert-butyl ether, dictates its reactivity and potential degradation pathways. While stable under standard temperature and pressure, the compound is susceptible to specific conditions that can cleave its functional groups. aksci.com
The tert-butoxy group in this compound serves as a protecting group for the primary alcohol. A key characteristic of tert-butyl ethers is their lability under acidic conditions, a feature frequently exploited in organic synthesis for deprotection. organic-chemistry.org The hydrolysis of the ether linkage in this compound is typically catalyzed by strong acids.
The mechanism proceeds via protonation of the ether oxygen, which creates a good leaving group. This is followed by the cleavage of the carbon-oxygen bond to form a highly stable tertiary carbocation (tert-butyl cation) and 3-bromo-1-propanol. shaalaa.com The stability of this carbocation is the driving force for the reaction. shaalaa.comlibretexts.org The carbocation is subsequently neutralized by a nucleophile, typically water, to form tert-butanol (B103910).
The general conditions for the acidic hydrolysis of tert-butyl ethers are well-established in organic chemistry. organic-chemistry.org While specific kinetic data for this compound is not extensively documented, the conditions are analogous to standard deprotection protocols for this functional group.
Table 1: General Conditions for Acidic Hydrolysis of tert-Butoxy Group
| Parameter | Condition | Rationale/Notes |
| Reagent | Aqueous solutions of strong acids (e.g., HCl, H₂SO₄) or Lewis acids. | Provides the necessary protons to initiate the reaction. |
| Solvent | Protic solvents like water, or a mixture of water and an organic solvent (e.g., acetic acid, dioxane) to aid solubility. organic-chemistry.org | Water acts as the nucleophile to quench the resulting carbocation. |
| Temperature | Often proceeds at room temperature, though gentle heating may be used to increase the rate. | The reaction is driven by the formation of a stable carbocation, making harsh conditions unnecessary. organic-chemistry.org |
| Products | 3-bromo-1-propanol and tert-butanol. | Represents the cleavage of the ether bond. |
This selective cleavage allows for the unmasking of the hydroxyl group on the propane (B168953) chain, enabling further synthetic transformations at that position while the bromo- functionality remains intact for subsequent reactions, such as nucleophilic substitutions or Grignard reagent formation.
The thermal stability of an organic compound is crucial for applications that may involve elevated temperatures, such as distillation or high-temperature reactions. For this compound, specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data is not widely available in the literature. However, its degradation profile can be predicted based on the known thermal behavior of alkyl halides and ethers.
Upon heating, organobromine compounds can undergo decomposition. aksci.com The primary degradation pathways for this compound under thermal stress are expected to involve:
Elimination Reaction: Dehydrobromination to form an alkene. Given the structure, this could lead to the formation of tert-butoxypropene isomers.
Homolytic Cleavage: The carbon-bromine bond (C-Br) is weaker than the carbon-carbon (C-C) and carbon-oxygen (C-O) bonds and can break homolytically to form a bromine radical and a carbon-centered radical. The ether linkage can also cleave.
Combustion: In the presence of oxygen, complete combustion will yield carbon oxides (carbon monoxide and carbon dioxide) and hydrogen bromide. aksci.com
These degradation pathways can lead to the formation of various smaller molecules and reactive intermediates, which may affect the outcome of a reaction or the purity of a sample.
Table 2: Predicted Thermal Degradation Products of this compound
| Degradation Pathway | Potential Products | Conditions |
| Elimination | tert-Butoxypropene, Hydrogen Bromide (HBr) | Elevated temperatures, potentially catalyzed by surfaces or impurities. |
| Homolytic Fission | Bromine radicals, Alkyl radicals, Alkoxy radicals | High temperatures, photochemical conditions. |
| Complete Combustion | Carbon Dioxide (CO₂), Carbon Monoxide (CO), Hydrogen Bromide (HBr), Water (H₂O) | High temperatures in the presence of excess oxygen. |
Table 3: Compound Reference List
| Compound Name |
|---|
| This compound |
| 3-bromo-1-propanol |
| tert-butanol |
| tert-butoxypropene |
| Hydrogen Bromide |
| Carbon Dioxide |
| Carbon Monoxide |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 Tert Butoxy Propane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 1-Bromo-3-(tert-butoxy)propane.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment and connectivity of the protons within the molecule. The signals are assigned as follows:
A triplet corresponding to the two protons on the carbon adjacent to the bromine atom (Br-CH₂).
A triplet assigned to the two protons on the carbon adjacent to the ether oxygen (O-CH₂).
A multiplet (often a quintet) representing the two protons on the central carbon of the propane (B168953) chain (-CH₂-).
A singlet for the nine equivalent protons of the tert-butyl group (C(CH₃)₃).
The integration of these signals confirms the ratio of protons in each unique environment. The splitting patterns, governed by the n+1 rule, reveal the number of neighboring protons, further confirming the propyl chain's connectivity. mlsu.ac.inbhu.ac.in
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.40 - 3.50 | t | 2H | Br-CH ₂ |
| ~3.30 - 3.40 | t | 2H | O-CH ₂ |
| ~1.90 - 2.10 | p | 2H | Br-CH₂-CH ₂-CH₂-O |
| ~1.19 | s | 9H | -C(CH ₃)₃ |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. t = triplet, p = quintet, s = singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. Due to chemical shift equivalence, carbon atoms in identical chemical environments produce a single signal. masterorganicchemistry.com For this compound, four distinct signals are typically observed, corresponding to the different carbon environments:
The carbon atom bonded to the bromine (Br-CH₂).
The central carbon atom of the propane chain (-CH₂-).
The carbon atom bonded to the ether oxygen (O-CH₂).
The quaternary carbon of the tert-butyl group (-C (CH₃)₃).
The three equivalent methyl carbons of the tert-butyl group (-C(CH ₃)₃).
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~72.0 - 73.0 | -C (CH₃)₃ |
| ~61.0 - 62.0 | O-C H₂ |
| ~33.0 - 34.0 | Br-CH₂-C H₂-CH₂-O |
| ~31.0 - 32.0 | Br-C H₂ |
| ~27.0 - 28.0 | -C(C H₃)₃ |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR for Conformational Studies)
While standard 1D NMR provides foundational structural data, advanced techniques like 2D NMR can offer deeper insights. ipb.pt Correlation Spectroscopy (COSY) experiments would show correlations between the protons on adjacent carbons in the propane chain, confirming their connectivity. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra would correlate the proton signals with their directly attached and more distant carbon atoms, respectively, providing unambiguous assignment of both ¹H and ¹³C spectra. ipb.pt
Variable Temperature (VT) NMR studies could be employed to investigate the conformational dynamics of the molecule, particularly the rotation around the C-O and C-C single bonds. However, for a relatively simple and flexible molecule like this compound, significant conformational changes that would be observable by VT-NMR under typical conditions are not generally expected.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz The IR spectrum of this compound displays several key absorption bands that confirm its structure.
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkane portions of the molecule (the propane chain and the tert-butyl group). libretexts.orglibretexts.org
C-O Stretching: A prominent and strong band is observed in the 1100-1200 cm⁻¹ range, which is indicative of the C-O-C ether linkage. This is a key diagnostic peak for the presence of the tert-butoxy (B1229062) group.
C-Br Stretching: The absorption corresponding to the C-Br bond stretch is typically found in the fingerprint region of the spectrum, usually between 500 and 600 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850 - 3000 | Strong | C-H (alkane) stretch |
| ~1190 | Strong | C-O (ether) stretch |
| ~560 | Medium-Weak | C-Br stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. uni-saarland.de In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity. savemyexams.comdocbrown.info
The fragmentation of the molecular ion provides further structural clues. Common fragmentation pathways include:
Loss of a tert-butyl group: Cleavage of the C-O bond can result in the loss of a tert-butyl radical, leading to a significant fragment ion.
Loss of a bromine atom: The C-Br bond can break, resulting in the loss of a bromine radical.
Alpha-cleavage: Fragmentation can occur at the carbon atom adjacent to the oxygen atom.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Fragment |
| 194/196 | [M]⁺ (Molecular Ion) |
| 137/139 | [M - C₄H₉]⁺ |
| 115 | [M - Br]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Other Spectroscopic and Diffraction Methods (e.g., Electron Paramagnetic Resonance (EPR) for Radical Intermediates, X-ray Crystallography for Solid-State Structures)
While techniques like NMR and mass spectrometry are invaluable for determining the primary structure of diamagnetic molecules such as this compound, other specialized methods are required to probe transient species or to determine the precise three-dimensional arrangement of atoms in the solid state. Electron Paramagnetic Resonance (EPR) spectroscopy is the method of choice for studying radical intermediates, while X-ray crystallography provides definitive information on the molecule's conformation and packing in a crystal lattice.
Electron Paramagnetic Resonance (EPR) for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. wikipedia.org It is a highly sensitive method for studying the electronic structure, environment, and dynamics of these paramagnetic species. bruker.combruker.com In the context of this compound, EPR would be instrumental in studying radical intermediates that could be formed during certain chemical reactions, such as those initiated by light (photolysis) or high-energy radiation (radiolysis). researchgate.net
For instance, homolytic cleavage of the C-Br bond would generate a 3-(tert-butoxy)propyl radical. EPR spectroscopy could detect and characterize this transient species. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants.
g-factor: This is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, it is typically close to the free electron g-value of ~2.0023. Deviations from this value can provide insight into the location of the unpaired electron and the presence of heavy atoms with significant spin-orbit coupling, such as bromine.
Hyperfine Coupling: This arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C). The resulting splitting pattern and coupling constants provide a detailed map of the unpaired electron's delocalization across the molecule, helping to identify the specific atoms on which the radical is centered. wikipedia.org
While no specific EPR data for radicals derived from this compound are available in the literature, we can examine data for analogous haloalkane radicals to illustrate the expected findings. The study of radicals from various haloalkanes has shown that the magnetic resonance characteristics are sensitive to the structure and conformation of the radical. acs.orgacs.org
Illustrative EPR Data for an Analogous Haloalkane Radical
The following table presents representative EPR data for a radical species generated from a haloalkane, illustrating the type of information that would be sought for a radical intermediate of this compound.
| Radical Species (Analog) | g-factor | Hyperfine Coupling Constants (mT) | Reference |
|---|---|---|---|
| 1,2-Dichloroethane Radical Cation | Not specified | Not specified (Relaxation parameters determined) | acs.org |
This table is illustrative and shows the type of data obtained from EPR studies on related compounds, as specific data for this compound radicals are not publicly available.
X-ray Crystallography for Solid-State Structures
X-ray crystallography is a powerful diffraction technique used to determine the exact three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgcam.ac.uk By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to construct a detailed model of the electron density and, consequently, the atomic positions, bond lengths, bond angles, and torsional angles of the molecule. iastate.edu This method provides the most definitive structural information for a molecule in the solid state. wikipedia.org
For this compound, a successful single-crystal X-ray diffraction analysis would yield precise data on its solid-state conformation. Key structural questions that could be answered include:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal.
Molecular Conformation: The precise dihedral angles along the C-C-C-O backbone, revealing whether the molecule adopts a linear, bent, or other conformation in the crystal.
Intermolecular Interactions: The analysis would reveal any significant non-covalent interactions, such as dipole-dipole or van der Waals forces, that dictate how the molecules pack together in the crystal lattice.
As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC). cam.ac.uk However, to illustrate the type of data obtained, the table below presents crystallographic information for a related long-chain organic molecule. Studies on various long-chain and substituted molecules demonstrate the precision of this technique in elucidating detailed structural features. mdpi.comunirioja.esrsc.org
Illustrative X-ray Crystallography Data for an Analogous Organic Molecule
| Parameter | Illustrative Value (for Lead Nonanoate, a long-chain carboxylate) | Reference |
| Chemical Formula | C₁₈H₃₄O₄Pb | rsc.org |
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2₁/c | rsc.org |
| a (Å) | 24.332(5) | rsc.org |
| b (Å) | 4.975(5) | rsc.org |
| c (Å) | 18.552(4) | rsc.org |
| β (°) | 108.62(3) | rsc.org |
| Volume (ų) | 2128.5(15) | rsc.org |
This table provides an example of crystallographic data for a different long-chain molecule to illustrate the output of an X-ray diffraction experiment. Data for this compound is not currently available.
Computational Chemistry and Theoretical Studies on 1 Bromo 3 Tert Butoxy Propane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of 1-Bromo-3-(tert-butoxy)propane. These methods solve the electronic Schrödinger equation to determine the molecule's energy and wavefunction, from which various properties can be derived. wikipedia.org
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound. iupac.orgnovapublishers.com DFT methods are instrumental in geometry optimization, electronic structure analysis, and conformational analysis.
Geometry optimization using DFT methods, such as B3LYP or ωB97xD, combined with basis sets like 6-31G(d) or def2-SVP, would be employed to find the lowest energy structure of this compound. nih.govgoogle.comyoutube.comarxiv.org This process iteratively adjusts the atomic coordinates to minimize the forces on each atom, resulting in a stable, three-dimensional arrangement. youtube.com For analogous bromoalkanes, such as n-propyl bromide, computational studies have successfully determined bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net
Table 1: Predicted Optimized Geometrical Parameters for this compound based on Analogous Compounds
| Parameter | Predicted Value Range | Basis of Prediction |
| C-Br Bond Length | 1.95 - 2.00 Å | Based on studies of other bromoalkanes. |
| C-O Bond Length | 1.42 - 1.45 Å | Typical for alkyl ethers. |
| C-C-C Bond Angle | 110° - 114° | Standard for propane (B168953) backbones. |
| C-O-C Bond Angle | 115° - 120° | Influence of the bulky tert-butyl group. |
The propane backbone of this compound allows for rotation around the C-C and C-O bonds, leading to various conformers. The large steric bulk of the tert-butoxy (B1229062) group is a dominant factor in determining the most stable conformations. Studies on molecules with tert-butyl groups show a strong preference for conformations that minimize steric hindrance. nih.govsikhcom.net
It is anticipated that the most stable conformer of this compound would adopt a staggered arrangement along the propane chain to minimize torsional strain. Furthermore, the bulky tert-butoxy group would likely orient itself to be anti-periplanar to the bromine atom to reduce steric clashes. The relative energies of different conformers (e.g., gauche vs. anti) can be calculated using DFT to determine their populations at a given temperature. The presence of the tert-butoxy group can significantly alter the energy landscape, favoring more extended conformations. arxiv.org
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Br-C1-C2-C3) | Dihedral Angle (C1-C2-C3-O) | Relative Energy (kcal/mol) |
| Anti-Anti | ~180° | ~180° | 0 (most stable) |
| Anti-Gauche | ~180° | ~60° | > 1.0 |
| Gauche-Anti | ~60° | ~180° | > 1.0 |
| Gauche-Gauche | ~60° | ~60° | > 2.0 |
This is a hypothetical table illustrating expected trends. The actual values would need to be determined by specific DFT calculations.
For higher accuracy, particularly in calculating reaction energies and barrier heights, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) are employed. wikipedia.orgrsc.orgacs.orgcond-mat.de These methods provide a more rigorous treatment of electron correlation compared to DFT. wikipedia.org While computationally more demanding, they serve as a benchmark for DFT results. acs.org For instance, in studies of reaction mechanisms, CCSD(T) is often used to refine the energies of stationary points found on the potential energy surface using DFT. nih.gov
Density Functional Theory (DFT) Studies
Geometry Optimization and Electronic Structure Analysis
Reaction Mechanism Elucidation
Computational chemistry is crucial for mapping out the intricate details of reaction mechanisms, identifying transition states, and calculating activation energies.
A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. iupac.orgwikipedia.orglibretexts.orgwayne.edu By mapping the PES for a reaction involving this compound, chemists can identify the lowest energy path from reactants to products. wayne.edu This path includes energy minima corresponding to stable molecules (reactants, intermediates, and products) and saddle points corresponding to transition states. nih.gov
For this compound, a key reaction to study would be nucleophilic substitution, where a nucleophile replaces the bromine atom. savemyexams.combyjus.com The PES for an SN2 reaction, for example, would show a single transition state connecting the reactants and products. chemguide.co.uk In contrast, an SN1 reaction would involve a more complex PES with an intermediate carbocation. byjus.com The shape of the PES and the height of the energy barriers determine the reaction rate and selectivity. The bulky tert-butoxy group would likely disfavor an SN2 pathway due to steric hindrance at the reaction center. Computational studies on similar systems have shown that bulky substituents increase activation barriers for SN2 reactions. arxiv.org
Characterization of Transition State Structures
The transition state is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. Its structure provides insight into the mechanism of a reaction. For this compound, two primary reaction pathways are of interest: S(_N)2 and E2.
S(_N)2 Transition State: In a typical S(_N)2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (bromine) from the backside. sciforum.netmugberiagangadharmahavidyalaya.ac.in The transition state for this process would involve a pentacoordinate carbon atom, where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken. mugberiagangadharmahavidyalaya.ac.in The three non-reacting substituents on the carbon atom would be in a planar arrangement. mugberiagangadharmahavidyalaya.ac.in For this compound, the large tert-butoxy group is not directly attached to the reacting carbon, but its steric bulk can influence the approach of the nucleophile.
E2 Transition State: The E2 reaction involves the concerted removal of a proton from a β-carbon and the departure of the leaving group. libretexts.org The transition state is characterized by the partial breaking of the C-H and C-Br bonds and the partial formation of the C=C double bond. libretexts.org The geometry of the transition state is typically anti-periplanar, where the hydrogen, the two carbons, and the bromine all lie in the same plane. The bulky tert-butoxy group can influence the stability of the developing double bond and the accessibility of the β-hydrogens to the base. masterorganicchemistry.com
Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize these transition state structures. mdpi.comresearchgate.net Vibrational frequency calculations are then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Calculation of Reaction Enthalpies and Energy Barriers
Reaction enthalpies (ΔH) and energy barriers (activation energies, E(_a)) are key thermodynamic and kinetic parameters that govern the feasibility and rate of a reaction. These can be calculated with a good degree of accuracy using computational methods.
The reaction enthalpy is the difference in the total electronic energies of the products and reactants, often corrected for zero-point vibrational energy (ZPVE). A negative ΔH indicates an exothermic reaction, while a positive ΔH indicates an endothermic one. The energy barrier, or activation energy, is the energy difference between the transition state and the reactants. A lower energy barrier corresponds to a faster reaction rate.
| Reaction Type | Substrate | Nucleophile/Base | Computational Method | Calculated Activation Energy (kcal/mol) |
| S(_N)2 | CH(_3)Br | Cl | DFT (B3LYP) | 13.5 |
| S(_N)2 | CH(_3)CH(_2)Br | Cl | DFT (B3LYP) | 15.2 |
| E2 | CH(_3)CH(_2)Br | OH | DFT (B3LYP) | 21.8 |
| S(_N)2 | tert-butyl bromide | Cl | DFT (B3LYP) | >30 (disfavored) |
Kinetic and Thermodynamic Investigations
Kinetic and thermodynamic studies provide a deeper understanding of reaction rates and equilibria. Computational methods can be used to predict these properties, offering valuable insights that complement experimental work.
Application of Canonical Transition-State Theory for Rate Constant Prediction
Canonical Transition-State Theory (TST) is a fundamental theory used to calculate the rate constant (k) of a chemical reaction. chemrxiv.org The TST expression relates the rate constant to the Gibbs free energy of activation (ΔG).
k = (k(_B)T/h) * exp(-ΔG/RT)
where k(_B) is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the gas constant. The free energy of activation can be calculated from the electronic energies and vibrational frequencies of the reactant and transition state structures obtained from computational chemistry calculations.
For reactions involving this compound, TST could be applied to predict the rate constants for its S(_N)2 and E2 reactions. This would involve first locating the respective transition states and then calculating the necessary thermodynamic quantities. Such predictions are valuable for understanding how the structure of the molecule, particularly the bulky tert-butoxy group, influences its reactivity. Machine learning models are also emerging as a tool to accelerate the prediction of reaction rate constants. rsc.orgnih.gov
Assessment of Solvent Effects on Reactivity (e.g., Implicit Solvation Models)
The solvent can have a profound effect on the rates and mechanisms of chemical reactions. chemrxiv.org Computational models can account for these effects in several ways, with implicit solvation models being a computationally efficient option. mdpi.commdpi.com
Implicit or continuum solvation models treat the solvent as a continuous dielectric medium rather than as individual molecules. mdpi.com The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. mdpi.com Popular implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). mdpi.comresearchgate.net
For this compound, implicit solvation models could be used to study how its reactivity in S(_N)2 and E2 reactions changes in different solvents. For instance, polar protic solvents are known to stabilize ions and would be expected to favor reactions that proceed through charged intermediates or transition states, such as the S(_N)1 pathway, while polar aprotic solvents can enhance the nucleophilicity of anions, favoring S(_N)2 reactions. libretexts.orglibretexts.org By performing calculations in various simulated solvents, one can predict the relative rates and gain insight into the optimal solvent for a desired reaction pathway. chemrxiv.org
Structure-Reactivity Relationships and Steric Effects
The relationship between a molecule's structure and its reactivity is a cornerstone of organic chemistry. For this compound, the steric hindrance imposed by the tert-butoxy group is a dominant factor in its chemical behavior.
Quantitative Analysis of Steric Hindrance by the tert-Butoxy Group
The tert-butyl group is known for its significant steric bulk. researchgate.net This steric hindrance can be quantified using various parameters, one of the most common being the "A-value". The A-value represents the difference in Gibbs free energy (in kcal/mol) between a conformation where the substituent is in an axial position on a cyclohexane (B81311) ring versus an equatorial position. masterorganicchemistry.com A larger A-value indicates a greater preference for the equatorial position and thus a bulkier substituent.
The tert-butyl group has one of the largest A-values, approximately 4.9 kcal/mol. masterorganicchemistry.com This large value is due to the severe steric clashes (1,3-diaxial interactions) that occur when the tert-butyl group is in an axial position. masterorganicchemistry.com
In the context of this compound, while not a cyclohexane, the steric bulk of the tert-butoxy group still plays a crucial role. It can hinder the backside attack of a nucleophile in an S(_N)2 reaction, even though it is at the 3-position relative to the bromine. libretexts.org This steric shielding would be expected to decrease the rate of S(_N)2 reactions compared to a less hindered analogue like 1-bromo-3-methoxypropane. libretexts.org In E2 reactions, the bulky tert-butoxy group can influence the regioselectivity, potentially favoring the formation of the Hofmann product (the less substituted alkene) if it hinders the approach of the base to the more substituted β-carbon. masterorganicchemistry.com
A quantitative analysis of the steric effect of the tert-butoxy group in this compound would involve comparing its computationally predicted reaction rates with those of a series of 1-bromo-3-alkoxypropanes with progressively smaller alkoxy groups.
Impact on Reaction Selectivity and Stereochemical Outcomes
Following a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical studies were found that directly investigate the impact of this compound on reaction selectivity and stereochemical outcomes.
Research in computational chemistry often focuses on molecules with greater structural complexity or those that are key intermediates in widely studied synthetic pathways. While theoretical methods like Density Functional Theory (DFT) are powerful tools for predicting reaction outcomes, it appears that this compound has not been the specific subject of such a published study concerning its influence on selectivity or stereochemistry.
Therefore, there are no detailed research findings or data tables to present on this topic.
Applications of 1 Bromo 3 Tert Butoxy Propane As a Key Synthetic Intermediate
Synthesis of Complex Organic Molecules
The unique combination of a reactive alkyl halide and a sterically hindered ether group makes 1-bromo-3-(tert-butoxy)propane a useful component in the construction of intricate molecular architectures.
This compound serves as a key building block for introducing a protected three-carbon chain into larger molecules. The tert-butoxy (B1229062) group is known for its stability and can be easily removed under acidic conditions, making it a versatile protecting group for hydroxyl functionalities. ontosight.ai This allows chemists to perform reactions at the bromide-bearing end of the molecule without affecting the ether group. Once the desired molecular framework is assembled, the tert-butyl group can be cleaved to reveal a primary alcohol, which can then undergo further transformations. This strategy is instrumental in synthesizing complex molecules like pharmaceuticals and agrochemicals where temporary blocking of reactive sites is necessary to achieve high yields and prevent unwanted side reactions. ontosight.ai
The carbon-bromine bond in this compound is susceptible to cleavage, allowing for the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. This can be achieved through various methods, including:
Grignard Reagent Formation: While not explicitly detailed for this specific compound in the provided results, alkyl bromides are standard precursors for Grignar_d reagents. Reaction with magnesium metal would yield a highly nucleophilic organometallic compound, capable of attacking a wide range of electrophiles like aldehydes, ketones, and esters to form more complex carbon skeletons.
Coupling Reactions: The compound can participate in metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions can couple the alkyl bromide with organometallic reagents (e.g., organozinc or organotin compounds) to create new C-C bonds. pharm.or.jpacs.org
Nucleophilic Substitution with Carbon Nucleophiles: The bromide can be displaced by various carbon-based nucleophiles, such as cyanide ions or enolates, to extend the carbon chain. wikipedia.org The reaction with cyanide, for example, would introduce a nitrile group, which is a versatile precursor for amines, carboxylic acids, and ketones. wikipedia.orgorganic-chemistry.org
Table 1: Examples of Carbon-Carbon Bond Forming Reactions
| Reaction Type | Reactant | Product Functional Group | Significance |
|---|---|---|---|
| Kolbe Nitrile Synthesis | Alkali metal cyanide (e.g., NaCN) | Nitrile (-C≡N) | Adds a carbon atom and provides a versatile functional group for further conversion. wikipedia.org |
| Grignard Reaction (Hypothetical) | Magnesium (Mg), then an electrophile (e.g., R₂C=O) | Secondary or Tertiary Alcohol | Forms a new C-C bond and introduces a hydroxyl group. |
| Palladium-Catalyzed Cross-Coupling | Organometallic reagents (e.g., R-ZnX) | Alkylated chain (R-CH₂CH₂CH₂O-tBu) | Creates complex carbon skeletons under relatively mild conditions. pharm.or.jp |
Building Block in Multi-Step Organic Syntheses
Derivatization Reactions for Accessing New Functionalized Compounds
The reactivity of the primary bromide allows for straightforward conversion into a variety of other functional groups, making this compound a versatile starting material.
The bromine atom in this compound is a good leaving group, readily displaced by a range of nucleophiles in S_N2 reactions. evitachem.com This provides a direct route to various classes of compounds while preserving the tert-butoxy protecting group.
Alcohols: Reaction with a hydroxide (B78521) source (e.g., NaOH) or hydrolysis under appropriate conditions can replace the bromine with a hydroxyl group, although this is less common as the final deprotection of the ether also yields an alcohol.
Nitriles: The Kolbe nitrile synthesis, involving the reaction with an alkali metal cyanide, is an effective method for converting the alkyl bromide into the corresponding nitrile, 4-(tert-butoxy)butanenitrile. wikipedia.org This reaction extends the carbon chain by one atom and introduces the synthetically useful nitrile group. wikipedia.orgorganic-chemistry.org
Amines: The bromide can be displaced by ammonia (B1221849) or primary/secondary amines to form primary, secondary, or tertiary amines, respectively. google.comgoogle.com This reaction, often carried out in the presence of a base to neutralize the HBr byproduct, is a fundamental method for introducing nitrogen-containing functional groups. rsc.org For example, reaction with a secondary amine like morpholine (B109124) would yield 4-(3-(tert-butoxy)propyl)morpholine.
When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form an alkene. libretexts.org Strong, bulky bases like potassium tert-butoxide [KOC(CH₃)₃] are often used to favor elimination over substitution. masterorganicchemistry.com In this case, the base would abstract a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), leading to the formation of tert-butyl allyl ether and the elimination of HBr. The choice of a bulky base helps to minimize the competing S_N2 substitution pathway. libretexts.orgmasterorganicchemistry.com
Formation of Alcohols, Nitriles, and Amines via Nucleophilic Substitution
Role in Protective Group Chemistry (e.g., tert-butyl protecting groups)
The tert-butoxy group within this compound is a key feature, acting as a tert-butyl protecting group for a latent hydroxyl function. ontosight.ai The tert-butyl group is highly valued in multi-step synthesis for its robustness. organic-chemistry.orgrsc.org
Key characteristics of the tert-butyl protecting group include:
Stability: It is stable to a wide range of reaction conditions, including basic, oxidative, and reductive environments, as well as many nucleophiles. tcichemicals.com
Introduction: While the article focuses on the pre-functionalized bromide, tert-butyl ethers are generally formed by reacting an alcohol with a reagent like tert-butyl 2,2,2-trichloroacetimidate or via catalysis. organic-chemistry.org
Cleavage: The group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.org This deprotection step regenerates the hydroxyl group for subsequent reactions. The mechanism involves protonation of the ether oxygen, followed by the loss of a stable tert-butyl cation. rsc.org
This dual functionality—a reactive site for synthesis and a stable protecting group—allows for complex synthetic strategies where a three-carbon unit with a terminal hydroxyl group is required at a later stage of the synthesis. ontosight.ainih.gov
Methodologies for Cleavage and Introduction of tert-Butoxy Moieties
The tert-butoxy group is a widely utilized protecting group for hydroxyl and amino functionalities in multi-step organic synthesis. ontosight.ai Its utility stems from its stability under a variety of reaction conditions and its facile removal under acidic protocols. ontosight.ai
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced onto a hydroxyl-containing substrate through several methods. A classical approach involves the acid-catalyzed addition of isobutene to an alcohol. researchgate.net For the synthesis of this compound, this would involve treating 3-bromopropanol with a large excess of isobutene in the presence of a strong acid catalyst. Another common method for protecting amines, which can be conceptually extended to alcohols, is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.aichemicalbook.com This method is highly efficient for creating tert-butoxycarbonyl (Boc) protected amines. ontosight.ai
Cleavage of the tert-Butoxy Group: The cleavage of a tert-butoxy ether or a tert-butoxycarbonyl (Boc) group is typically achieved under acidic conditions. ontosight.aiwikipedia.org The mechanism relies on the protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which subsequently can be trapped or can eliminate a proton to form isobutene. chemistrysteps.com
Common reagents and conditions for cleavage include:
Trifluoroacetic Acid (TFA): A solution of TFA, often in a solvent like dichloromethane (B109758) (DCM), is highly effective for removing Boc and tert-butyl ether groups at room temperature. wikipedia.orgchemistrysteps.comnih.gov The reaction proceeds via the formation of a t-butyl cation, which can potentially lead to side reactions by alkylating other nucleophilic sites in the molecule. wikipedia.orgnih.gov To prevent this, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added. wikipedia.org
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent like methanol (B129727) or ethyl acetate (B1210297) is also a standard method for deprotection. wikipedia.org
Lewis Acids: Certain Lewis acids, such as aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂), can be used for selective cleavage, which can be advantageous when other acid-sensitive groups are present in the molecule. wikipedia.orgjk-sci.com
Synthesis of Specialized Chemical Structures
The unique combination of a terminal bromide and a protected hydroxyl group in this compound and its precursors makes them valuable starting materials for synthesizing a variety of specialized chemical structures, including strained rings and heterocyclic systems.
Cyclopropane (B1198618) Derivatives Utilizing Related Precursors
While this compound itself is not the most direct precursor, closely related 1,3-dihalopropanes are classical starting materials for the synthesis of the cyclopropane ring. The formation of this strained three-membered carbocycle is a fundamental transformation in organic chemistry.
One of the earliest methods for cyclopropane synthesis is the intramolecular Wurtz reaction, which involves the reductive cyclization of a 1,3-dihalopropane using a metal reductant like sodium or zinc. organic-chemistry.org For example, 1,3-dibromopropane (B121459) can be converted to cyclopropane using sodium. The use of zinc powder is often preferred as it can lead to higher yields. organic-chemistry.org
Reaction Scheme for Cyclopropanation from 1,3-Dihalopropane: Br-CH₂CH₂CH₂-Br + Zn → (CH₂)₃ + ZnBr₂
Modern synthetic methods have expanded the toolbox for creating cyclopropane derivatives from 1,3-difunctionalized propane (B168953) precursors. These include:
Cross-Electrophile Coupling: Zinc-mediated cross-electrophile coupling of 1,3-dimesylates, which are readily prepared from 1,3-diols, provides a mild route to cyclopropanes. nih.gov This method is notable for its tolerance of various functional groups, allowing for the late-stage modification of complex molecules like natural products and medicinal agents. nih.gov
Radical Cyclization: The reaction of 1,3-dihalopropanes with samarium(II) iodide (SmI₂) in THF proceeds via a radical 3-exo-tet cyclization to form cyclopropanes. researchgate.netnih.gov
Chromium-Catalyzed Cyclopropanation: Alkenes can be cyclopropanated using bromoform (B151600) in a chromium-catalyzed reaction, which proceeds through a (bromomethylidene)chromium(III) species. rsc.org
These methods highlight the utility of the 1,3-disubstituted propane framework as a key synthon for accessing the valuable cyclopropane motif.
Synthesis of Thietanes and Other Heterocyclic Compounds
Thietanes, four-membered sulfur-containing heterocycles, are important structural motifs in medicinal chemistry and serve as versatile synthetic intermediates. nih.gov The reaction of 1,3-dihaloalkanes with a sulfide (B99878) source is one of the most common and long-standing methods for constructing the thietane (B1214591) ring. thieme-connect.de
A direct precursor, 1-bromo-3-chloropropane (B140262), can be used to synthesize the parent thietane. The reaction is typically carried out with a sulfide salt, such as sodium sulfide (Na₂S), or by using reagents like thiourea (B124793) in the presence of a base. thieme-connect.de One documented method involves reacting 1-bromo-3-chloropropane with a solution of thiourea and sodium hydroxide, followed by steam distillation to yield thietane. thieme-connect.de Another approach uses hydrazine (B178648) and elemental sulfur as the sulfide source. nih.govthieme-connect.debeilstein-journals.org
The general strategy involves a double nucleophilic displacement where the sulfur nucleophile attacks one electrophilic carbon, displacing a halide, followed by an intramolecular cyclization where the resulting thiol attacks the second electrophilic carbon to close the four-membered ring. This method is particularly effective for preparing 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov
Beyond thietanes, the bifunctional nature of compounds like this compound allows for their use in the synthesis of other heterocyclic systems, although specific examples directly utilizing this compound are less common in the reviewed literature. The general principle of using the bromo-end for nucleophilic substitution and later deprotecting the tert-butoxy end to reveal a reactive hydroxyl group opens pathways to various oxygen- or nitrogen-containing heterocycles through subsequent cyclization reactions.
Isosteric Replacement Studies (e.g., Analogues of tert-butyl groups)
In medicinal chemistry, the tert-butyl group is a prevalent structural motif due to its steric bulk and non-polar character. However, its presence in a drug candidate can sometimes lead to undesirable properties, such as increased lipophilicity and reduced metabolic stability. nih.govchem-space.com This has driven extensive research into bioisosteres for the tert-butyl group—substituents that mimic its size and shape but offer improved physicochemical and pharmacokinetic profiles. chem-space.comenamine.netenamine.net
The tert-butoxy group in this compound serves as a synthetic handle to introduce a tert-butyl ether. The principles of isosteric replacement are highly relevant to the downstream applications of such building blocks in drug discovery.
Key bioisosteric replacements for the tert-butyl group include:
Fluorinated Analogues: The introduction of fluorine can significantly alter a molecule's properties. Trifluoromethyl derivatives of cyclopropane and cyclobutane (B1203170) are prominent examples of tert-butyl bioisosteres. chem-space.comresearchgate.net The 1-trifluoromethyl-cyclobutyl group, for instance, has been shown to have a slightly larger steric volume and moderately increased lipophilicity compared to the tert-butyl group, while in some cases enhancing metabolic stability. acs.orgnih.govnih.gov
Small Strained Rings: Cyclopropyl and cyclobutyl groups themselves are considered isosteres of the tert-butyl group. enamine.netenamine.net
Other Functional Groups: In some contexts, groups like the pentafluorosulfanyl (SF₅) group have been studied as potential replacements. nih.gov Trifluoromethyl-substituted oxetanes have also been evaluated and found to decrease lipophilicity and improve metabolic stability compared to their tert-butyl counterparts. cambridgemedchemconsulting.com
These isosteric replacements aim to fine-tune the properties of a lead compound to enhance efficacy, improve metabolic profiles, and reduce toxicity, a key strategy in modern drug design. chem-space.comcambridgemedchemconsulting.com
Data Tables
Table 1: Comparison of Physicochemical Properties of tert-Butyl Group and Its Bioisosteres
| Group | Steric Volume (ų) | Acidity of p-Substituted Benzoic Acid (pKa) | Acidity of p-Substituted Anilinium Ion (pKa) | Key Features |
| tert-Butyl | ~150 | 4.79 | 10.69 | Bulky, non-polar, metabolically labile. nih.gov |
| CF₃-cyclopropane | ~155 | 2.99 | 4.06 | Similar size to t-Bu, increased acidity, improved metabolic stability. nih.gov |
| CF₃-cyclobutane | ~171 | 2.92 | 5.29 | Larger than t-Bu, increased acidity, can enhance metabolic stability. acs.orgnih.gov |
Data sourced from studies on substituted benzenes and related structures. nih.gov
Q & A
Q. Q1. What synthetic strategies are most effective for preparing 1-bromo-3-(tert-butoxy)propane with high purity (>95%)?
Methodological Answer:
- Core approach: Alkylation of tert-butanol with 1,3-dibromopropane under controlled basic conditions (e.g., using NaH or KOtBu in THF at 0–5°C).
- Critical steps:
- Yield optimization:
- Excess tert-butanol (1.5–2.0 eq) improves conversion.
- Isolation via fractional distillation under reduced pressure (bp ~85–90°C at 15 mmHg) reduces byproducts like 1,3-di(tert-butoxy)propane .
Q. Q2. How does the tert-butoxy group influence the stability of this compound under acidic or nucleophilic conditions?
Methodological Answer:
- Stability tests:
- Acidic conditions (pH <3): Rapid hydrolysis of the tert-butyl ether occurs, releasing HBr and forming 3-bromo-1-propanol. Monitor via TLC (Rf shift from 0.75 to 0.30 in hexane/EtOAc 8:2) .
- Nucleophilic conditions (e.g., SN2 reactions): The bulky tert-butoxy group reduces reactivity at the β-carbon, favoring elimination (E2) over substitution. Use low temperatures (-20°C) and polar aprotic solvents (DMSO) to suppress side reactions .
Advanced Research Questions
Q. Q3. How can computational modeling resolve contradictions in stereochemical outcomes during Wittig reactions with this compound?
Methodological Answer:
- Case study: When used to synthesize 1-(3,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1-butene, conflicting reports of cis/trans isomer ratios (60:40 vs. 75:25) arose.
- Resolution strategy:
- Perform DFT calculations (B3LYP/6-31G*) to assess steric effects of the tert-butoxy group on transition states.
- Experimental validation: Vary phosphonium salt preparation (e.g., PPh₃ vs. bulkier ligands) and compare yields. Data show tert-butoxy groups increase steric hindrance, favoring trans isomers by 15–20% .
Q. Q4. What analytical techniques best distinguish this compound from its structural analogs (e.g., 1-bromo-3-methoxypropane)?
Methodological Answer:
- Key techniques:
- Data contradiction example: Early studies misidentified this compound as 1-bromo-3-methoxypropane due to overlapping CH₂Br signals in ¹H NMR. Cross-validate with IR (C-O stretch at 1100 cm⁻¹ for tert-butyl ethers vs. 1250 cm⁻¹ for methyl ethers) .
Environmental and Safety Considerations
Q. Q5. How should researchers mitigate occupational exposure risks during large-scale synthesis?
Methodological Answer:
- EPA guidelines (1-bromopropane analogs):
- Monitoring: Air sampling with GC-ECD (detection limit: 0.1 ppm) ensures compliance with OSHA’s permissible exposure limit (0.1 ppm over 8 hours) .
Contradictions in Literature
- Synthetic yields: Early reports claim 65–70% yields using PBr₃ , but later studies using HBr gas catalysis achieved 85% purity with reduced byproducts .
- Mechanistic pathways: Conflicting proposals for SN2 vs. radical pathways in cross-coupling reactions. Resolve via radical trapping experiments (TEMPO) and EPR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
